Methyltetrazine-amino-PEG8-CH2CH2COONHS
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Overview
Description
Methyltetrazine-amino-PEG8-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker. This compound contains a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the NHS ester reacts with amines to form stable bioconjugates. This compound is widely used in bioconjugation and drug delivery systems due to its high reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG8-CH2CH2COONHS involves multiple steps. The process typically starts with the preparation of the methyltetrazine group, followed by the attachment of the PEG8 spacer and the NHS ester group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG8-CH2CH2COONHS undergoes several types of chemical reactions, including:
Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters via click chemistry.
Amine Coupling: The NHS ester group reacts with amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Common reagents include carboxylic acids and activated esters.
Amine Coupling: Common reagents include primary and secondary amines.
Major Products Formed
The major products formed from these reactions are stable bioconjugates, which are widely used in drug delivery and diagnostic applications.
Scientific Research Applications
Methyltetrazine-amino-PEG8-CH2CH2COONHS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and imaging of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic probes.
Industry: Applied in the production of bioconjugates for various industrial applications.
Mechanism of Action
The mechanism of action of Methyltetrazine-amino-PEG8-CH2CH2COONHS involves the formation of stable covalent bonds with target molecules. The methyltetrazine group reacts with carboxylic acids and activated esters via click chemistry, while the NHS ester group reacts with amines to form stable amide bonds. These reactions enable the compound to act as an effective bioconjugation agent, facilitating the targeted delivery of drugs and imaging probes .
Comparison with Similar Compounds
Methyltetrazine-amino-PEG8-CH2CH2COONHS is unique due to its combination of a methyltetrazine group and an NHS ester group, which provides high reactivity and stability. Similar compounds include:
Methyltetrazine-PEG8-amine: Contains a methyltetrazine group and an amine functional group.
Methyltetrazine-PEG8-NHS ester: Similar to this compound but with different spacer lengths and functional groups.
These compounds share similar reactivity but differ in their specific applications and properties.
Properties
Molecular Formula |
C34H50N6O13 |
---|---|
Molecular Weight |
750.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H50N6O13/c1-27-36-38-34(39-37-27)29-4-2-28(3-5-29)26-35-30(41)8-10-45-12-14-47-16-18-49-20-22-51-24-25-52-23-21-50-19-17-48-15-13-46-11-9-33(44)53-40-31(42)6-7-32(40)43/h2-5H,6-26H2,1H3,(H,35,41) |
InChI Key |
AJQJOWHXALOLIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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